molecular formula C10H14N4O B1476058 (3-Azidoazetidin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 2097978-54-4

(3-Azidoazetidin-1-yl)(cyclohex-3-en-1-yl)methanone

Cat. No.: B1476058
CAS No.: 2097978-54-4
M. Wt: 206.24 g/mol
InChI Key: KGPPGFCHFPITLD-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(cyclohex-3-en-1-yl)methanone is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Catalytic Oxidation of CyclohexeneResearch on cyclohexene, a compound structurally related to the cyclohexenyl part of “(3-Azidoazetidin-1-yl)(cyclohex-3-en-1-yl)methanone,” highlights the significance of selective catalytic oxidation processes. These processes can lead to a variety of industrially valuable products by controlling the oxidation depth and functionalization of the cyclohexene molecule (Cao et al., 2018). Such reactions are essential for synthesizing intermediates used in the chemical industry, demonstrating the potential for applying similar catalytic strategies to the functionalization and transformation of “this compound.”

Applications in Drug Discovery and Material Science

The structural motif of azetidine, part of the queried compound, is significant in drug discovery and material science. Azetidine and its derivatives are valued for their biological activity and potential therapeutic applications. Research on N-heterocyclic compounds like 1,2,3-triazoles, which can be synthesized using azides and alkynes, showcases the importance of such structures in developing new pharmaceuticals and materials (Kaushik et al., 2019). The utility of azetidine derivatives in click chemistry reactions for synthesizing bioactive molecules could suggest avenues for exploring the applications of “this compound” in similar contexts.

Antitumor and Antimicrobial Properties

Compounds with specific functional groups have been studied for their antitumor and antimicrobial properties. For example, research on chrysophanol’s antitumor effects against malignant optic nerve meningioma cell lines indicates the therapeutic potential of anthroquinones (Zeng et al., 2019). Similarly, the review of oxazolidinone antimicrobials highlights the development of novel antibiotics targeting resistant Gram-positive bacteria (Phillips & Sharaf, 2016). These examples underscore the potential for investigating the biological activity of “this compound” and related compounds in oncology and infectious disease research.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-cyclohex-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-13-12-9-6-14(7-9)10(15)8-4-2-1-3-5-8/h1-2,8-9H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPPGFCHFPITLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.